6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride 6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394042-03-5
VCID: VC20352892
InChI: InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C7H10ClF2NO2
Molecular Weight: 213.61 g/mol

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

CAS No.: 1394042-03-5

Cat. No.: VC20352892

Molecular Formula: C7H10ClF2NO2

Molecular Weight: 213.61 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - 1394042-03-5

Specification

CAS No. 1394042-03-5
Molecular Formula C7H10ClF2NO2
Molecular Weight 213.61 g/mol
IUPAC Name 6-amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H9F2NO2.ClH/c8-6(9)2-1-3-4(6)7(3,10)5(11)12;/h3-4H,1-2,10H2,(H,11,12);1H
Standard InChI Key GORAHAZVHFBLOM-UHFFFAOYSA-N
Canonical SMILES C1CC(C2C1C2(C(=O)O)N)(F)F.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s bicyclo[3.1.0]hexane framework consists of a six-membered ring fused to a three-membered cyclopropane ring, creating significant steric strain. Key functional groups include:

  • Amino group (-NH2_2): Positioned at the 6th carbon, enabling participation in hydrogen bonding and nucleophilic reactions.

  • Carboxylic acid (-COOH): Located at the same carbon as the amino group, forming a zwitterionic structure in aqueous environments.

  • Fluorine atoms: Substituents at the 2nd carbon enhance metabolic stability and influence electronic properties .

The hydrochloride salt form improves solubility in polar solvents, critical for pharmaceutical formulations .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC7H10ClF2NO2\text{C}_7\text{H}_{10}\text{ClF}_2\text{NO}_2
Molar Mass (g/mol)213.61
Melting PointNot reported-
SolubilitySoluble in polar solvents (e.g., DMSO)
pKa (Amino Group)~8.5–10.5 (estimated)-
pKa (Carboxylic Acid)~2.5–4.5 (estimated)-

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step routes starting from bicyclic precursors. A notable method includes:

  • Cyclopropanation: Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition reactions.

  • Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or DAST .

  • Amination and Carboxylation: Functionalization at the 6th position via nucleophilic substitution or Michael addition .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)Source
1CyclopropanationDichlorocarbene, base60–70
2FluorinationDAST, CH2_2Cl2_2, 0°C85
3AminationNH3_3, MeOH, reflux75
4Hydrochloride FormationHCl (g), Et2_2O90

Chemical Reactivity

The compound’s reactivity is dominated by its amino and carboxylic acid groups:

  • Amide Formation: Reacts with acyl chlorides or anhydrides to form peptidomimetics .

  • Esterification: Conversion to esters for prodrug applications .

  • Fluorine-Specific Reactions: Participation in SNAr reactions due to electron-withdrawing effects .

CompoundTargetIC50_{50} (nM)Source
LY354740mGluR2/35.2
6-Amino-2,2-difluoro analogUndisclosedPending

Immunomodulatory and Anticancer Effects

Derivatives with similar bicyclic frameworks show immunosuppressive activity by inhibiting proinflammatory cytokines (e.g., IL-1β, TNF-α) and phagocyte oxidative burst . Preliminary studies on spiro[indole-3,4′-pyridine] analogs also indicate anticancer potential via tubulin inhibition .

Applications in Drug Development

Prodrug Design

The carboxylic acid moiety facilitates ester prodrug formulations to enhance oral bioavailability. For example, ethyl ester derivatives are hydrolyzed in vivo to release the active compound .

Fluorinated Bioisosteres

The difluorobicyclo[3.1.0]hexane core serves as a bioisostere for aromatic rings, improving metabolic stability in drug candidates .

HazardPrecautionary MeasuresSource
Skin ContactWash with soap/water; use nitrile gloves
InhalationUse fume hood; NIOSH-approved respirator
StorageTightly sealed in cool, dry, ventilated area

Environmental Impact

No ecotoxicity data are available, but disposal must follow regulations for halogenated organic compounds .

Recent Advances and Future Directions

Structural Optimization

Recent patents highlight modifications to the bicyclo[3.1.0]hexane scaffold to enhance binding to kinase targets (e.g., p38α MAPK) . Introducing sulfonamide or triazole groups improves potency and selectivity .

Computational Insights

Molecular docking studies predict strong interactions with bacterial regulator proteins (e.g., PqsR of Pseudomonas aeruginosa), suggesting antimicrobial applications .

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